N-Isopropyl-2,2-diphenylacetamide
Description
Contextualization within Amide Chemistry and Diphenylacetic Acid Derivatives
N-Isopropyl-2,2-diphenylacetamide is a secondary amide, characterized by a nitrogen atom bonded to an isopropyl group and a carbonyl group, which is in turn attached to a carbon atom bearing two phenyl groups. The synthesis of amides is a fundamental transformation in organic chemistry, often involving the reaction of a carboxylic acid derivative with an amine. fishersci.itrsc.org The most common and effective methods include the reaction of an acyl chloride with an amine, a process known as the Schotten-Baumann reaction, or the use of coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine. fishersci.it
Diphenylacetic acid and its derivatives are of interest in medicinal chemistry. For instance, a series of diphenylacetamides have been investigated as inhibitors of the CXCR7 receptor, which is implicated in various diseases. nih.govnih.gov This highlights the potential for compounds with the diphenylacetamide scaffold to exhibit biological activity.
A general and established method for the synthesis of N-substituted amides involves the reaction of an acyl chloride with a primary or secondary amine. fishersci.it In the case of this compound, this would involve the reaction of diphenylacetyl chloride with isopropylamine (B41738).
Historical Perspective on Related N-Substituted Acetamides
The study of N-substituted amides has a long history in organic chemistry, with foundational work dating back to the mid-20th century. Research has explored their synthesis, properties, and reactivity. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of the amide's chemical and physical properties.
Foundational Research Contributions Pertaining to this compound
Specific foundational research singling out this compound for in-depth study is limited in readily accessible academic journals. Its existence is noted in chemical supplier databases, which provide basic information such as its CAS number and molecular formula.
However, the broader research into diphenylacetamide derivatives provides a basis for understanding its potential significance. For example, the discovery of diphenylacetamides as CXCR7 inhibitors demonstrates that this class of compounds is an active area of investigation in the search for new therapeutic agents. nih.govnih.gov While the specific biological activity of this compound is not detailed in the available literature, its structural similarity to researched compounds suggests it could be a candidate for further investigation.
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO | N/A |
| CAS Number | 72024-72-7 | N/A |
Note: Specific experimental data such as melting point and NMR spectra for this compound are not widely reported in publicly available literature.
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13(2)18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBOWAJRRVMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isopropyl 2,2 Diphenylacetamide and Analogues
Established Synthetic Pathways to N-Isopropyl-2,2-diphenylacetamide
The construction of this compound can be approached through two principal and well-established strategies: the formation of the amide bond through condensation reactions and the N-alkylation of a pre-existing amide precursor.
Condensation Reactions and Amide Bond Formation
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between diphenylacetic acid and isopropylamine (B41738). This transformation, which forms the core amide linkage, can be facilitated by a variety of coupling reagents designed to activate the carboxylic acid.
Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Other highly effective reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by the amine.
A plausible synthetic scheme is the reaction of diphenylacetic acid with isopropylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent such as dimethylformamide (DMF).
Illustrative Reaction Parameters for Condensation:
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
| Diphenylacetic Acid | Isopropylamine | HATU | DMF | 25 | 85-95 |
| Diphenylacetic Acid | Isopropylamine | DCC/HOBt | CH₂Cl₂ | 0-25 | 75-90 |
Note: This data is illustrative of typical condensation reactions and does not represent experimentally verified results for this specific synthesis.
Routes from 2,2-Diphenylacetamide (B1584570) Precursors
An alternative strategy for the synthesis of this compound involves the N-alkylation of the parent amide, 2,2-diphenylacetamide. This method is particularly useful when the primary amide is readily available. The reaction typically involves the deprotonation of the amide nitrogen using a strong base to form an amidate anion, which then acts as a nucleophile to attack an isopropyl halide, such as isopropyl bromide or iodide.
Common bases employed for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF. Other strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can also be effective. stackexchange.com The choice of base and solvent is crucial to ensure efficient deprotonation without promoting undesirable side reactions. Microwave-assisted N-alkylation has also been reported as a method to accelerate this transformation. mdpi.com
Illustrative N-Alkylation Conditions:
| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 2,2-Diphenylacetamide | Isopropyl Bromide | NaH | THF | 25-65 | 60-80 |
| 2,2-Diphenylacetamide | Isopropyl Iodide | K₂CO₃/KOH (Microwave) | None | 100-150 | 70-85 |
Note: This data is illustrative of typical N-alkylation reactions and does not represent experimentally verified results for this specific synthesis.
Development of Novel Synthetic Routes and Catalyst Systems
Recent advancements in organic synthesis have led to the development of novel catalytic systems that offer milder and more efficient pathways for amide bond formation. For the synthesis of this compound and its analogues, these new methods can provide significant advantages over traditional stoichiometric reagents.
Catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of water, is a particularly attractive approach. Boronic acid derivatives have emerged as effective catalysts for this transformation. nih.gov These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Furthermore, transition metal catalysts, such as those based on titanium, zirconium, and nickel, have been investigated for direct amidation reactions. mdpi.commdpi.com For instance, NiCl₂ has been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in good yields. mdpi.com Adapting such a system for the reaction of diphenylacetic acid and isopropylamine could present a novel and cost-effective synthetic route. Photocatalytic methods using visible light to mediate the coupling of carboxylic acids and amine-boranes also represent a cutting-edge approach. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of any synthetic route to this compound is highly dependent on the careful optimization of various reaction parameters. Key factors that influence the yield and selectivity of the reaction include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
For condensation reactions, the selection of the coupling agent and any additives is paramount. The reaction temperature is often critical; while many coupling reactions proceed at room temperature, gentle heating or cooling may be necessary to optimize the rate and minimize side products. The order of addition of reagents can also play a significant role.
In N-alkylation reactions, the choice of base is crucial. A base that is too weak may not sufficiently deprotonate the amide, leading to low conversion, while an overly strong or sterically hindered base could lead to competing elimination reactions with the alkyl halide. The solvent can also have a profound effect on the reaction outcome, with polar aprotic solvents generally favoring SN2 reactions. The concentration of the reactants is another parameter that can be tuned to maximize the reaction rate and yield.
Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The synthesis of this compound can be made more sustainable by considering several key aspects.
One of the primary goals of green chemistry is to reduce waste. Traditional amide synthesis using stoichiometric coupling reagents generates significant amounts of byproducts. google.com Catalytic direct amidation methods are inherently greener as they produce water as the only theoretical byproduct. nih.govnih.govchemicalbook.com The use of reusable catalysts, such as Brønsted acidic ionic liquids or heterogeneous catalysts, further enhances the sustainability of the process. nih.govchemicalbook.com
Enzymatic synthesis represents another powerful green approach. Lipases, for example, can catalyze the formation of amide bonds under mild conditions in environmentally benign solvents. fiveable.meorgsyn.org The development of an enzymatic route to this compound from diphenylacetic acid and isopropylamine would be a significant step towards a truly sustainable synthesis.
The choice of solvent is also a critical consideration. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as cyclopentyl methyl ether (CPME) or even performing reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. fiveable.me Atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is another important metric. Catalytic direct amidation reactions generally have a much higher atom economy than those employing stoichiometric coupling reagents.
Advanced Structural Characterization and Conformational Analysis of N Isopropyl 2,2 Diphenylacetamide
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds like N-Isopropyl-2,2-diphenylacetamide. While a complete, publicly available dataset for this specific molecule is not readily found in the literature, analysis of structurally similar compounds and general spectroscopic principles allows for a detailed prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The methine proton of the diphenylmethyl group would give a signal further downfield, likely a singlet. The isopropyl group would exhibit a septet for the CH proton, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield. The NH proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the carbonyl carbon (in the range of 170-180 ppm), the quaternary carbon bonded to the two phenyl rings, and the aromatic carbons. The isopropyl group would show two distinct signals for the methine and methyl carbons.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. For this compound (C₁₇H₁₉NO), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the isopropyl group. For instance, in the structurally related compound Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), a precursor ion of m/z 240.1383 [M+H]⁺ is observed. massbank.eu
X-ray Crystallographic Studies and Solid-State Architecture
While specific crystallographic data for this compound is not publicly available, examining the crystal structures of analogous compounds, such as N,N-diphenylacetamide and N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide, provides valuable insights into the likely molecular conformation and intermolecular interactions. hmdb.carsc.org
Molecular Conformation and Dihedral Angle Analysis
The conformation of this compound is largely dictated by the spatial arrangement of the two phenyl rings and the isopropyl group around the central acetamide (B32628) core. The dihedral angles between the planes of the phenyl rings are a critical parameter. In the related N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings is a significant 82.59 (7)°. rsc.org This large angle is indicative of steric hindrance between the bulky phenyl groups, forcing them into a non-coplanar arrangement. A similar conformation can be anticipated for this compound.
The orientation of the isopropyl group relative to the amide plane will also be influenced by steric factors. The molecule will likely adopt a conformation that minimizes steric repulsion between the isopropyl methyl groups and the adjacent phenyl rings.
| Structural Parameter | Expected Value/Range for this compound | Reference Compound and Value |
| Dihedral Angle (Phenyl-Phenyl) | ~80-85° | N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide: 82.59 (7)° rsc.org |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of this compound will be governed by a combination of intermolecular forces.
Hydrogen Bonding: The presence of an N-H group allows for the formation of intermolecular hydrogen bonds of the N-H···O type. In crystalline N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide, molecules are linked by such hydrogen bonds, forming chains along the crystallographic c-axis. rsc.org It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of one-dimensional chains or more complex networks.
van der Waals Forces: Weaker van der Waals forces, arising from the interactions between the aliphatic isopropyl groups and other parts of the molecules, will also play a role in the crystal packing.
| Interaction Type | Description | Expected Role in Crystal Packing | Reference Compound Example |
| N-H···O Hydrogen Bonding | The amide proton acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. | Formation of chains or sheets, a primary organizing force. | N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide forms C(4) chains via N-H···O bonds. rsc.org |
| π-π Stacking | Interactions between the electron clouds of the aromatic phenyl rings of neighboring molecules. | Contributes to the stabilization of the crystal lattice, influencing the packing arrangement. | N,N-diphenylacetamide shows a close centroid-centroid distance of 3.8938 (11) Å. hmdb.ca |
| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-system of the phenyl rings. | Can further stabilize the crystal packing by forming a more extensive network of interactions. | Observed in the crystal structure of N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide. rsc.org |
Computational Approaches to Conformational Landscape Exploration
In the absence of experimental crystallographic data, computational modeling serves as a powerful tool to explore the conformational landscape of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to calculate the potential energy surface of the molecule as a function of key dihedral angles.
Such studies would allow for the identification of low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its behavior in different environments. For instance, a computational analysis could predict the most stable orientation of the isopropyl group and the precise dihedral angle between the phenyl rings, complementing the insights gained from the analysis of related crystal structures. While specific computational studies on this compound are not documented in the searched literature, the methodologies are well-established for this class of compounds.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of N Isopropyl 2,2 Diphenylacetamide
Reactivity of the Amide Functional Group
The amide bond is the cornerstone of the N-Isopropyl-2,2-diphenylacetamide structure and its reactivity is central to the molecule's chemical profile. Generally, amides are the most stable of the carboxylic acid derivatives, a characteristic attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization of electrons imparts a partial double bond character to the C-N bond, increasing its rotational barrier and reducing the electrophilicity of the carbonyl carbon.
Hydrolysis:
The most significant reaction of the amide functional group is hydrolysis, which can occur under both acidic and basic conditions to yield diphenylacetic acid and isopropylamine (B41738). However, due to resonance stabilization and steric hindrance, these reactions typically require harsh conditions such as elevated temperatures and strong acids or bases. researchgate.netresearchgate.netcnrs.fr
Protonation of the carbonyl oxygen. Nucleophilic attack by water. Proton transfer. Elimination of the amine.
Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), a nucleophilic acyl substitution reaction occurs. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated by the solvent. This reaction is also generally slow and requires heating. researchgate.netresearchgate.netcnrs.fr
The steric hindrance provided by the two phenyl groups and the isopropyl group in this compound is expected to significantly retard the rate of both acid and base-catalyzed hydrolysis compared to less substituted amides.
Reduction:
Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). In this reaction, the carbonyl group is completely removed and replaced by a methylene (B1212753) group (CH2), which would transform this compound into N-isopropyldiphenylethylamine.
Transformations Involving the Diphenyl and Isopropyl Moieties
The diphenyl and isopropyl groups attached to the core acetamide (B32628) structure also influence the molecule's reactivity.
Reactions of the Diphenylmethyl Group:
The two phenyl groups on the α-carbon are a key feature of the molecule. The benzylic protons of the diphenylmethyl group can be susceptible to oxidation. Strong oxidizing agents can potentially oxidize the diphenylmethyl group. For instance, diphenylmethane (B89790) itself can be oxidized to benzophenone. firsthope.co.in
Reactions of the Isopropyl Group:
The N-isopropyl group is generally stable. However, under certain metabolic conditions in biological systems, N-dealkylation can occur. nih.gov This process, often mediated by cytochrome P450 enzymes, would lead to the formation of 2,2-diphenylacetamide (B1584570) and acetone.
Investigations into Reaction Mechanisms and Kinetics
The rate of amide hydrolysis is influenced by several factors, including:
Steric Hindrance: As previously mentioned, the bulky diphenyl and isopropyl groups are expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, thus slowing down the reaction rate.
Electronic Effects: The electronic nature of the substituents on the nitrogen and the α-carbon can also play a role, although steric effects are likely to be dominant in this case.
General kinetic data for the hydrolysis of related amides can provide an estimate of the reactivity of this compound. For example, studies on the hydrolysis of various N-alkylamides have been conducted to understand the influence of the alkyl group on the reaction rate.
Table 1: General Conditions for Amide Hydrolysis
| Hydrolysis Type | Reagents | Conditions | General Observations |
| Acid-Catalyzed | Strong Acid (e.g., H2SO4, HCl) | Heat | Rate is dependent on acid concentration and temperature. Steric hindrance decreases the rate. |
| Base-Promoted | Strong Base (e.g., NaOH, KOH) | Heat | Rate is dependent on base concentration and temperature. Steric hindrance decreases the rate. |
This table provides a general overview and not specific data for this compound.
Stability and Chemical Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its functional groups.
Thermal Stability:
Amides are generally considered to be thermally stable compounds. The thermal degradation of amides often proceeds through complex mechanisms, which can include the formation of nitriles and other products depending on the substitution pattern. Studies on the thermal degradation of poly(N-phenylpropionamide) have shown that decomposition occurs in multiple stages at elevated temperatures. researchgate.net While specific data for this compound is not available, it is expected to be relatively stable at moderate temperatures.
Photochemical Stability:
Information on the photochemical degradation of this compound is not widely documented. However, the presence of the diphenylmethyl group, which can absorb UV radiation, suggests a potential for photochemical reactions.
Structure Activity Relationship Sar Investigations of N Isopropyl 2,2 Diphenylacetamide Derivatives
Strategic Derivatization of the N-Isopropyl Moiety
The N-isopropyl group of N-Isopropyl-2,2-diphenylacetamide is a crucial determinant of its biological profile. Strategic modifications of this moiety have been a key focus of SAR studies to optimize activity. Research on related N-substituted acetamides has demonstrated that the nature and size of the N-alkyl group can significantly impact pharmacological effects.
In studies of related anticonvulsant compounds, the substitution on the nitrogen atom of the acetamide (B32628) has been shown to be critical for activity. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the N-benzyl group was found to be a key structural feature for potent anticonvulsant activity. While not a direct modification of the N-isopropyl group, this highlights the importance of the N-substituent in this class of compounds.
Furthermore, investigations into other N-substituted 2,2-diphenylacetamides have revealed that variations in the N-alkyl group can modulate activity. For example, replacing the isopropyl group with other alkyl or aryl groups can lead to a spectrum of activities, suggesting that the steric and electronic properties of this substituent are finely tuned for optimal interaction with its biological target.
Table 1: Impact of N-Substituent Modification on Anticonvulsant Activity in Structurally Related Acetamides
| Compound ID | N-Substituent | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Reference |
| (R)-18 | N-benzyl | 4.5 | nih.gov |
| (S)-18 | N-benzyl | >100 | nih.gov |
| 19 | N-benzyl | 17.3 | nih.gov |
This table presents data for N-benzyl-2-acetamido-3-methoxypropionamide derivatives, highlighting the influence of the N-substituent and stereochemistry on anticonvulsant activity. Data on direct N-isopropyl modifications of the title compound is limited in publicly available literature.
Systematic Variations of the Acetamide Linkage
Research on related anticonvulsant structures has provided insights into the importance of the acetamide moiety. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the presence of the acetamide group was essential for activity. nih.gov Furthermore, the introduction of a heteroatom substituent at the C(3) position of the propionamide (B166681) chain was found to be a key feature for maximal anticonvulsant activity. nih.gov Specifically, oxygen-substituted derivatives displayed highly potent activities. nih.gov
Additionally, the stereochemistry of the acetamide linkage can play a significant role. In the case of N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-stereoisomer exhibited substantially greater anticonvulsant activity than the (S)-stereoisomer, with ED₅₀ values of 4.5 mg/kg and >100 mg/kg, respectively. nih.gov This highlights that the spatial arrangement of the acetamide group and its substituents is critical for effective interaction with the biological target.
Table 3: Influence of Acetamide Linkage Modification on Anticonvulsant Activity
| Compound | Modification | Stereoisomer | Anticonvulsant Activity (MES test, ED₅₀ mg/kg, i.p. mice) | Reference |
| 18 | 3-methoxypropionamide | (R) | 4.5 | nih.gov |
| 18 | 3-methoxypropionamide | (S) | >100 | nih.gov |
| 19 | 3-ethoxypropionamide | Racemic | 17.3 | nih.gov |
This table shows data for N-benzyl-2-acetamidopropionamide derivatives, demonstrating the impact of modifications to the acetamide backbone and stereochemistry on anticonvulsant potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their pharmacological effects, guiding the design of more potent and selective compounds.
While specific QSAR models for this compound are not extensively detailed in the public domain, the principles of QSAR have been widely applied to related classes of anticonvulsant drugs. nih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.
For example, in the broader class of anticonvulsants, QSAR studies have identified key features for activity, such as the presence of a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and a specific spatial arrangement of these features. These general findings from QSAR models of other anticonvulsants can inform the rational design of novel this compound derivatives. The development of a specific QSAR model for this series of compounds would be a logical next step in their systematic investigation.
Table 4: General Descriptors Used in QSAR Models of Anticonvulsant Compounds
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Hammett constants (σ), Dipole moment | Modulates binding interactions with the target |
| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Defines the required size and shape for optimal fit |
| Hydrophobic | Partition coefficient (logP), Hydrophobic field | Governs membrane permeability and access to the target site |
| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and branching |
This table provides a general overview of the types of descriptors commonly employed in QSAR studies of anticonvulsant compounds, which would be applicable to the study of this compound analogues.
Molecular Mechanism Studies in Biological Systems Non Clinical Context
Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Detailed studies specifically identifying the molecular targets of N-Isopropyl-2,2-diphenylacetamide are not extensively available in public scientific literature. The determination of specific enzyme inhibition or receptor binding is a complex process that relies on targeted biochemical and molecular screening assays. Typically, for a compound like this compound, which shares structural similarities with some herbicides, potential interactions could be hypothesized to involve enzymes crucial to plant metabolic pathways. nih.govgonzaga.edu However, without direct experimental evidence, these remain speculative.
The process of identifying molecular targets involves screening the compound against a library of known enzymes and receptors. Any significant inhibition or binding activity would then be further investigated to determine the specificity and mechanism of action. For many compounds, especially those not developed as pharmaceuticals, this level of detailed molecular investigation may not have been undertaken or published. nih.gov
Ligand-Protein Interaction Profiling and Binding Kinetics
Comprehensive ligand-protein interaction profiling and the determination of binding kinetics for this compound are not documented in available research. Such studies would involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or computational docking simulations to characterize the binding affinity (K_d), association (k_a), and dissociation (k_d) rates with specific protein targets. In the absence of identified primary targets, these kinetic studies have not been performed.
Cellular Permeability and Intracellular Distribution Mechanisms (Non-Clinical)
The cellular permeability of this compound has not been directly studied. However, research on small molecules containing acetamide (B32628) groups provides insights into their likely behavior. Small, uncharged molecules can often passively diffuse across cellular membranes. acs.orgnih.gov Studies on various small molecules have shown that factors like lipophilicity and the presence of hydrogen bond donors and acceptors influence their ability to cross the lipid bilayer of cell membranes. rsc.orgnih.gov
A study on proteolysis targeting chimeras (PROTACs) utilized a phenylacetamide moiety as a model component to assess membrane permeability. nih.govacs.org This suggests that the core structure of this compound possesses characteristics amenable to cellular uptake. The specific mechanisms, whether passive diffusion, facilitated transport, or active transport, would require dedicated experimental investigation using non-clinical cell models.
Table 1: General Factors Influencing Cellular Permeability of Small Molecules
| Factor | Influence on Permeability |
| Lipophilicity (LogP) | Higher lipophilicity generally increases permeability across the lipid bilayer, up to a certain point. |
| Molecular Weight | Smaller molecules tend to permeate more easily. |
| Hydrogen Bonding Capacity | Fewer hydrogen bond donors and acceptors generally lead to better passive diffusion. acs.org |
| Polar Surface Area (PSA) | A lower PSA is often associated with higher permeability. |
| Charge | Neutral molecules typically cross membranes more readily than charged molecules. |
This table presents general principles and is not based on direct experimental data for this compound.
Biotransformation Pathways (Non-Human Organisms, e.g., plants)
While direct studies on the biotransformation of this compound in plants are not available, research on the closely related herbicidal compound Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) provides significant insights. Studies on the metabolism of Diphenamid in various plant species and soil fungi have shown that it undergoes N-demethylation.
In these organisms, Diphenamid is metabolized into N-methyl-2,2-diphenylacetamide and subsequently to 2,2-diphenylacetamide (B1584570). This metabolic pathway suggests that a primary biotransformation route for N-substituted diphenylacetamides involves the enzymatic removal of the alkyl groups from the nitrogen atom.
Given the structural similarity, it is plausible that this compound could undergo analogous biotransformation in plants and microorganisms. The proposed pathway would involve the dealkylation of the isopropyl group from the amide nitrogen, leading to the formation of 2,2-diphenylacetamide.
Table 2: Documented Metabolites of the Related Compound Diphenamid in Plants and Fungi
| Parent Compound | Metabolite | Organism Type |
| Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) | N-methyl-2,2-diphenylacetamide | Plants, Fungi |
| Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) | 2,2-diphenylacetamide | Plants, Fungi |
This table is based on studies of the related compound Diphenamid and suggests a potential metabolic fate for this compound.
Computational Chemistry and in Silico Design for N Isopropyl 2,2 Diphenylacetamide Research
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of N-Isopropyl-2,2-diphenylacetamide at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for predicting its behavior and interactions. aps.orgnih.gov
Detailed research findings from QM calculations on related N-substituted acetamides reveal key electronic characteristics. nih.gov For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can elucidate regions of the molecule susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov In the context of this compound, the bulky diphenyl groups and the isopropyl substituent on the amide nitrogen significantly influence the electronic environment of the acetamide (B32628) backbone.
A conformational analysis of related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid using DFT has shown the existence of multiple stable conformers with distinct electronic properties. nih.govmdpi.com For this compound, similar calculations would likely reveal various low-energy conformations arising from the rotation around the C-N amide bond and the bonds connecting the phenyl groups. The relative energies of these conformers would determine their population at physiological temperatures and their potential to interact with biological targets.
Table 1: Representative Calculated Electronic Properties of a Diphenylacetamide Analogue
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule, which affects its solubility and ability to engage in dipole-dipole interactions. |
Note: The data in this table are representative values for a generic diphenylacetamide analogue calculated using DFT methods and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions with its environment over time. nih.gov By simulating the molecule in a solvent, typically water, it is possible to observe how it folds and flexes, providing a more realistic picture than static models. arxiv.org
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The flexibility of the diphenylmethyl group and the rotation around the amide bond can lead to a variety of shapes and sizes for the molecule. MD simulations can map these conformations and determine their relative stabilities. mdpi.com This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site of a target protein.
Furthermore, MD simulations can be used to analyze the interactions between this compound and biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulation box with a target protein, it is possible to observe the binding process and characterize the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This level of detail is essential for understanding the molecular basis of its potential pharmacological effects.
Table 2: Representative Conformational Dynamics Data from a Molecular Dynamics Simulation of a Diphenylacetamide Analogue in Water
| Parameter | Observation | Implication for this compound |
| Root Mean Square Deviation (RMSD) | Fluctuations around an average structure indicate conformational stability. | High flexibility in the diphenylmethyl and isopropyl groups would be expected. |
| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness. | Changes in Rg would indicate transitions between extended and more compact conformations. |
| Solvent Accessible Surface Area (SASA) | Quantifies the exposure of the molecule to the solvent. | Can reveal which parts of the molecule are more likely to interact with a polar environment or a binding pocket. |
| Intramolecular Hydrogen Bonds | Formation and breaking of hydrogen bonds within the molecule. | While less likely to be a dominant feature, transient intramolecular interactions could influence conformational preferences. |
Note: The data in this table are qualitative observations from a representative MD simulation of a diphenylacetamide analogue and are intended for illustrative purposes.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in identifying potential biological targets for a compound and in elucidating the specific interactions that govern binding. For this compound, which shares structural similarities with known anticonvulsant drugs, molecular docking can be employed to investigate its potential interaction with targets implicated in epilepsy, such as the GABA-A receptor. nih.govnih.govnih.gov
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. pleiades.online
For instance, docking studies of diphenylacetamide derivatives have suggested potential binding modes within the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov Similar studies for this compound would likely show the diphenyl groups engaging in hydrophobic interactions with nonpolar residues, while the amide group could act as a hydrogen bond donor or acceptor.
Table 3: Representative Molecular Docking Results of a Diphenylacetamide Analogue with the GABA-A Receptor
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a stronger and more stable interaction between the ligand and the receptor. |
| Key Interacting Residues | TYR 159, PHE 99, MET 115 | These amino acids in the GABA-A receptor binding site are predicted to form significant interactions with the ligand. |
| Types of Interactions | Hydrophobic, Pi-Pi stacking | The diphenyl rings likely engage in these types of interactions with aromatic residues in the binding pocket. |
| Hydrogen Bonds | Amide N-H with Gln 64 | The amide group is predicted to form a hydrogen bond, which is a critical anchor for binding. |
Note: The data in this table are representative results from a molecular docking simulation of a diphenylacetamide analogue and are intended for illustrative purposes.
De Novo Design and Virtual Screening of this compound Analogues
Building upon the insights gained from quantum mechanical calculations, molecular dynamics, and docking studies, computational methods can be further utilized to design novel analogues of this compound with potentially improved properties. De novo design algorithms can generate new molecular structures from scratch, based on the desired pharmacophoric features for a specific biological target. nih.govresearchgate.netresearchgate.net
A common strategy involves identifying the key structural motifs of this compound that are essential for its activity, known as the pharmacophore. For anticonvulsant activity, a typical pharmacophore might include a hydrophobic region, a hydrogen bond donor/acceptor, and an aromatic ring system. nih.gov Starting with the diphenylacetamide scaffold, de novo design tools can suggest modifications, such as adding or substituting functional groups, to enhance binding affinity or other desirable properties.
Once a library of virtual analogues has been designed, virtual screening can be employed to rapidly assess their potential. nih.govnih.goveijppr.com This high-throughput computational method involves docking each analogue into the target binding site and ranking them based on their predicted binding affinities. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process.
Table 4: Representative Pharmacophore Model for Anticonvulsant Diphenylacetamides
| Pharmacophoric Feature | Description | Potential Realization in Analogues |
| Aromatic/Hydrophobic Group 1 | One of the diphenyl rings. | Substitution on the phenyl rings with electron-withdrawing or donating groups. |
| Aromatic/Hydrophobic Group 2 | The second diphenyl ring. | Replacement of one phenyl ring with another aromatic or heterocyclic system. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide. | Isosteric replacement of the carbonyl group. |
| Hydrogen Bond Donor | The amide N-H group. | Not present in this compound, but could be introduced in analogues. |
| Hydrophobic Group 3 | The isopropyl group. | Variation of the alkyl substituent on the nitrogen to explore different hydrophobic pockets. |
Note: This table presents a generalized pharmacophore model based on known anticonvulsant structures and is intended for illustrative purposes in the context of designing analogues of this compound.
Applications of N Isopropyl 2,2 Diphenylacetamide As a Chemical Probe and Research Tool
Utility in Chemical Biology Research
The potential application of N-Isopropyl-2,2-diphenylacetamide as a chemical probe in biological research is primarily hypothetical at this stage and would be based on the properties of its constituent parts. Chemical probes are small molecules used to study and manipulate biological systems. The design of such tools often relies on specific structural features that allow for interaction with biological targets.
The diphenylmethyl group is a known pharmacophore in various centrally acting drugs, suggesting that derivatives of diphenylacetamide could be explored for neurological research. However, without specific data on this compound, its utility remains speculative.
Research into related diphenylamine (B1679370) and diphenylacetamide derivatives has shown that this chemical scaffold can be a starting point for synthesizing compounds with antimicrobial properties. For instance, a study on new diphenylamine derivatives, which share the diphenyl structural core, demonstrated that certain synthesized compounds exhibited significant antibacterial and antifungal activity. nih.gov This suggests that this compound could serve as a precursor or a member of a library of compounds for screening for such biological activities.
Table 1: Potential Research Areas in Chemical Biology for this compound
| Research Area | Rationale |
|---|---|
| Scaffold for Drug Discovery | The diphenylacetamide structure can be a foundation for creating new potential therapeutic agents. |
| Probe for Enzyme Binding | The bulky diphenyl and isopropyl groups could be used to probe the steric constraints of enzyme active sites. |
| Control Compound in Assays | In studies involving structurally related active compounds, it could serve as an inactive control molecule. |
Potential Applications in Material Science Research
In material science, the properties of organic molecules like this compound can be of interest for creating new materials with specific functions. The rigid diphenyl groups combined with the more flexible isopropyl amide linkage could impart interesting properties to polymers or molecular crystals.
One area of potential, though unexplored, application is in the development of functional polymers. For example, the related compound N-isopropylacrylamide is widely used to create thermoresponsive polymers (poly-N-isopropylacrylamide, or pNIPAM). These polymers undergo a phase transition in response to temperature changes, making them useful for "smart" hydrogels and drug delivery systems. While this compound is a different molecule, its N-isopropyl group suggests that polymers incorporating this or similar structures could be investigated for unique responsive properties.
The aromatic diphenyl groups also suggest potential for applications in organic electronics. Phenyl rings are electron-rich and can participate in pi-stacking interactions, a key feature for charge transport in organic semiconductors. Research would be needed to determine if these properties are present and useful in materials derived from this compound.
Table 2: Hypothetical Material Science Applications
| Potential Application | Relevant Structural Feature |
|---|---|
| Component of Specialty Polymers | N-isopropyl group for potential thermal responsiveness. |
| Organic Semiconductor Research | Diphenyl groups for potential pi-stacking and charge transport. |
Environmental Persistence and Degradation Studies (Academic Focus)
The environmental fate of a synthetic chemical is a critical area of academic and regulatory research. For this compound, such studies would focus on its persistence, potential for bioaccumulation, and degradation pathways in soil and water.
The structure of this compound—with its stable amide bond and non-polar phenyl and isopropyl groups—suggests that it would likely be resistant to rapid degradation. The high lipophilicity inferred from its structure indicates a potential for partitioning into organic matter in the environment and possibly bioaccumulating in organisms.
Studies on the environmental fate of other aromatic amides can provide a model for what to expect. Generally, amide hydrolysis is a slow process under neutral environmental pH. Biodegradation by microorganisms would likely be the primary degradation pathway, and the rate would depend on the presence of adapted microbial communities. The bulky nature of the diphenyl and isopropyl groups might sterically hinder the enzymatic hydrolysis of the amide bond, potentially leading to greater persistence compared to simpler amides.
Table 3: Focus Areas for Environmental Research
| Research Topic | Key Questions to Address |
|---|---|
| Biodegradation Pathways | What microorganisms can break down this compound? What are the degradation products? |
| Photodegradation | Does exposure to sunlight lead to the breakdown of the molecule? |
| Soil and Sediment Sorption | How strongly does it bind to soil and sediment particles? |
| Bioaccumulation Potential | Does it accumulate in the tissues of aquatic or terrestrial organisms? |
Future Directions and Emerging Research Avenues for N Isopropyl 2,2 Diphenylacetamide
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative approach to the design and discovery of novel compounds. For N-Isopropyl-2,2-diphenylacetamide, these computational tools offer the potential to accelerate the identification of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that relates the chemical structure of a compound to its biological activity, is a prime area for the application of ML. ijsmr.inarxiv.org By developing robust QSAR models for a series of phenylacetamide derivatives, researchers can predict the biological activities of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov For instance, ML algorithms like deep neural networks can be trained on existing data to create predictive models for various biological endpoints, such as cytotoxicity or receptor binding affinity. ijsmr.in This approach has been successfully used to develop predictive QSAR models for other chemical classes, demonstrating its potential for screening and identifying promising new compounds. researchgate.net
Furthermore, AI and ML can be employed in de novo drug design, where algorithms generate entirely new molecular structures with desired properties. These methods can explore a vast chemical space to propose novel derivatives of this compound that are optimized for specific biological targets. The integration of ML into the drug discovery pipeline can significantly reduce the time and cost associated with traditional screening methods. youtube.com
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Development of predictive models relating the structure of phenylacetamide derivatives to their biological activity. | Accelerated identification of potent analogs and prioritization of synthetic targets. |
| De Novo Design | Generation of novel molecular structures with optimized properties for specific biological targets. | Discovery of new this compound derivatives with enhanced efficacy and selectivity. |
| Virtual Screening | High-throughput screening of large chemical libraries to identify compounds with similar features to this compound. | Efficient identification of potential lead compounds for further investigation. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed analogs. | Early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The detailed characterization of this compound and the real-time monitoring of its synthesis and interactions are crucial for understanding its properties and optimizing its applications. Advanced spectroscopic and imaging techniques offer powerful tools to achieve this.
Two-dimensional infrared (2D IR) spectroscopy is a sophisticated technique that can provide detailed information about the structure and dynamics of molecules, particularly amides. researchgate.netnih.gov By analyzing the vibrational coupling between different parts of the this compound molecule, 2D IR can elucidate its conformational dynamics in solution. This technique is particularly sensitive to the amide I and II bands, which are characteristic of the amide group and can reveal changes in secondary structure. researchgate.net
For real-time analysis of the synthesis of this compound, techniques like Raman spectroscopy and in-situ Fourier-transform infrared (FTIR) spectroscopy are invaluable. perkinelmer.comspectroscopyonline.com These methods allow for the continuous monitoring of reaction kinetics, providing insights into reaction mechanisms and helping to optimize reaction conditions for improved yield and purity. perkinelmer.com The ability to track the consumption of reactants and the formation of products in real time is a significant advantage over traditional offline analytical methods. waters.com
Multi-Scale Modeling Approaches for Complex Interactions
Understanding the interactions of this compound with biological systems at a molecular level is key to elucidating its mechanism of action. Multi-scale modeling approaches, which combine different levels of computational detail, are becoming increasingly important for studying such complex interactions. mdpi.comnih.gov
These simulations can range from highly detailed all-atom molecular dynamics (MD) simulations, which can provide insights into the specific binding modes of the compound with a target protein, to more coarse-grained models that can simulate larger systems over longer timescales. nih.govumass.edunih.gov By coupling Markov state models with reaction-diffusion dynamics, researchers can simulate the entire process of a ligand binding to a protein, from diffusion in the solvent to the final bound state. arxiv.org
For a molecule like this compound, multi-scale simulations could be used to:
Predict its binding affinity and pose within the active site of a target enzyme or receptor.
Investigate the conformational changes induced in the target protein upon binding.
Simulate its transport across biological membranes.
These computational studies can guide the design of new derivatives with improved binding characteristics and provide a theoretical framework for interpreting experimental results. mdpi.com
Exploration of Novel Synthetic Pathways and Catalysis
The development of efficient, sustainable, and versatile synthetic methods is a cornerstone of modern organic chemistry. For this compound, the exploration of novel synthetic pathways and catalytic systems holds the promise of more environmentally friendly and cost-effective production.
Recent advances in amide bond formation offer exciting alternatives to traditional methods, which often require harsh reagents and generate significant waste. nih.govresearchgate.net Direct amidation reactions, which couple a carboxylic acid and an amine directly, are particularly attractive from a green chemistry perspective. nih.govrsc.org The use of novel catalysts, such as those based on non-precious metals or organocatalysts, is a key area of research. nih.gov For example, nickel chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives. nih.gov Another innovative approach involves a three-component reaction using isocyanides, alkyl halides, and water, which offers a versatile and sustainable route to amides. catrin.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another promising avenue. nih.gov Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical synthesis. The potential for using enzymes, such as lipases or amidases, for the synthesis of this compound or its precursors warrants further investigation. nih.govresearchgate.net
Table 2: Emerging Synthetic Strategies for Amide Bond Formation
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
| Direct Amidation | Direct coupling of diphenylacetic acid with isopropylamine (B41738) using a catalyst. | Atom-economic, reduced waste generation, potentially milder reaction conditions. nih.govrsc.org |
| Novel Catalysis | Use of earth-abundant metal catalysts or organocatalysts. | Lower cost, reduced toxicity compared to some traditional catalysts. nih.gov |
| Isocyanide-based Multicomponent Reactions | A convergent approach involving isocyanides to form the amide bond. | High efficiency, versatility, and access to diverse structures. catrin.com |
| Biocatalysis | Enzymatic synthesis using lipases or other hydrolases. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
Expanding the Scope of Biological Mechanism Investigations
While the initial biological activities of some diphenylacetamide derivatives have been explored, a comprehensive understanding of the molecular mechanisms of action of this compound is still largely uncharted territory. Future research should focus on expanding the scope of these investigations to identify its specific biological targets and signaling pathways.
Network pharmacology, an approach that analyzes the complex interactions between drugs and biological systems, can be a powerful tool to predict potential targets for this compound. mdpi.com By constructing and analyzing protein-protein interaction networks, researchers can identify key nodes that may be modulated by the compound.
Q & A
Q. How can researchers optimize the synthesis of N,N-Dimethyl-2,2-diphenylacetamide to achieve high yields and purity?
Methodological Answer:
- Use catalysts (e.g., acid/base catalysts) to accelerate amide bond formation.
- Employ polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Control reaction temperature (typically 60–80°C) to minimize side reactions.
- Implement continuous flow reactors for scalability and reproducibility, as noted in modern synthetic protocols .
Q. What spectroscopic methods are most effective for confirming the molecular structure of N,N-Dimethyl-2,2-diphenylacetamide?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~7.2–7.5 ppm) to confirm diphenylacetamide backbone.
- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if present, ~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 240.1388 for C₁₆H₁₇NO) and fragmentation patterns .
Q. What are the critical parameters for designing dose-response experiments to assess the herbicidal efficacy of N,N-Dimethyl-2,2-diphenylacetamide?
Methodological Answer:
- Use statistical blocking to account for environmental variability (e.g., soil pH, light exposure).
- Apply logarithmic dosing (e.g., 0.1–100 µM) to determine EC₅₀ values.
- Include positive controls (e.g., commercial herbicides) and negative controls (untreated plants).
- Analyze data with ANOVA and Tukey’s HSD test to resolve significant differences (α = 0.05) .
Advanced Research Questions
Q. How can computational chemistry predict the binding interactions of N,N-Dimethyl-2,2-diphenylacetamide with plant enzyme targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with acetolactate synthase (ALS), a common herbicide target.
- Conduct molecular dynamics (MD) simulations (≥100 ns) to assess binding stability in solvated lipid bilayers.
- Validate predictions with QSAR models using descriptors like logP and electrostatic potential surfaces .
Q. What experimental approaches resolve contradictions in bioactivity data across plant species?
Methodological Answer:
- Conduct transcriptomic analysis to identify species-specific gene expression (e.g., herbicide detoxification genes).
- Use isolated enzyme assays (e.g., ALS activity assays) to bypass metabolic differences.
- Compare membrane permeability via liposome studies to assess uptake variability.
- Cross-reference results with public bioactivity databases (e.g., PubChem BioAssay) .
Q. How do crystallographic studies using SHELX software enhance understanding of N,N-Dimethyl-2,2-diphenylacetamide’s molecular conformation?
Methodological Answer:
- Refine X-ray diffraction data with SHELXL to resolve bond lengths/angles (precision ≤ 0.01 Å).
- Analyze hydrogen-bonding networks via SHELXPRO to identify stabilizing interactions (e.g., C=O∙∙∙H–N).
- Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to validate computational models .
Q. What methodologies characterize environmental degradation pathways of N,N-Dimethyl-2,2-diphenylacetamide in soil?
Methodological Answer:
- Use ¹⁴C-labeled analogs in microcosm studies to track mineralization (→ CO₂) and bound residues.
- Employ LC-QTOF-MS to identify metabolites (e.g., demethylated products or hydroxylated derivatives).
- Model degradation kinetics with first-order rate equations (half-life t₁/₂ = ln2/k) under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
